molecular formula C27H42O5 B3329594 3-Oxo-7alpha-(methoxymethoxy)cholane-4-ene-24-oic acid methyl ester CAS No. 610313-90-1

3-Oxo-7alpha-(methoxymethoxy)cholane-4-ene-24-oic acid methyl ester

Cat. No. B3329594
CAS RN: 610313-90-1
M. Wt: 446.6 g/mol
InChI Key: JYIDECZSCQDTCO-KLXYUPRBSA-N
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Description

The compound “3-Oxo-7alpha-(methoxymethoxy)cholane-4-ene-24-oic acid methyl ester” is a derivative of cholic acid, which is a major primary bile acid produced in the liver and usually conjugated with glycine or taurine. It facilitates fat absorption and cholesterol excretion .


Molecular Structure Analysis

The molecule likely contains a steroid nucleus (cyclopentanoperhydrophenanthrene) common to all steroids, given the “cholane” in its name. The “3-Oxo” suggests a carbonyl group (=O) at the 3rd carbon, “7alpha-(methoxymethoxy)” suggests a methoxymethoxy group at the 7th carbon in the alpha configuration, “4-ene” suggests a carbon-carbon double bond between the 4th and 5th carbons, and “24-oic acid methyl ester” suggests a methyl ester group attached to a carboxylic acid at the 24th carbon .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as solubility, melting point, boiling point, and stability could be influenced by the functional groups present .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. As a derivative of cholic acid, it might interact with the same biological pathways, potentially involving digestion and metabolism .

properties

IUPAC Name

methyl (4R)-4-[(7R,8S,9S,10R,13R,14S,17R)-7-(methoxymethoxy)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O5/c1-17(6-9-24(29)31-5)20-7-8-21-25-22(11-13-27(20,21)3)26(2)12-10-19(28)14-18(26)15-23(25)32-16-30-4/h14,17,20-23,25H,6-13,15-16H2,1-5H3/t17-,20-,21+,22+,23-,25+,26+,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIDECZSCQDTCO-KLXYUPRBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)OCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)OCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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